
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
概要
説明
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a pre-activated derivative used in the introduction of the 7-methoxycoumarin (Mca) fluorophore during Solid Phase Peptide Synthesis (SPPS) . The Mca group fluoresces at 405 nm when stimulated at 340 nm .
Synthesis Analysis
While specific synthesis methods for 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester were not found, it is known that the compound is a pre-activated derivative used in SPPS . This suggests that it may be synthesized from 7-Methoxycoumarin-4-acetic Acid through the addition of a succinimidyl ester group, a common method for activating carboxylic acids for peptide coupling.Molecular Structure Analysis
The molecular formula of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is C16H13NO7 . The compound contains a 7-methoxycoumarin moiety, an acetic acid moiety, and a succinimidyl ester group .Chemical Reactions Analysis
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is used in the introduction of the Mca fluorophore during SPPS . The Mca group fluoresces at 405 nm when stimulated at 340 nm . It is commonly paired with a dinitrophenyl (DNP) group, which acts as a quenching group .Physical And Chemical Properties Analysis
The molecular weight of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is 331.28 . It appears as a white solid . It is soluble in chloroform and DMSO .科学的研究の応用
Fluorescent Label for Peptides
This compound is used as a fluorescent label for peptides . It is used to attach a fluorescent tag to peptides, which allows researchers to track the movement and interaction of the peptide in various biological systems.
Fluorophore Introduction Agent
The compound serves as an Mca fluorophore introduction agent . This means it can introduce a fluorescent group (Mca) into other molecules, making them detectable under fluorescence microscopy or spectroscopy.
FRET Peptide Substrates Development
7-Methoxycoumarin-4-acetic acid (MCA) is widely used for developing FRET peptide substrates for analyzing protease activities . It is commonly paired with the dinitrophenyl (DNP) group.
HPLC Derivatization by Fluorescence Detection
It is also used for HPLC derivatization by fluorescence detection . This involves using the compound to label other molecules, which can then be detected and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Preparation of LysB29 Selectively Labeled Fluorescent Derivatives of Human Insulin
The compound has been used as a fluorescent probe in the preparation of two novel LysB29 selectively labeled fluorescent derivatives of human insulin .
Preparation of Cell-Penetrating Peptide Transportan 10 (tp10)
It has been used in the preparation of cell-penetrating peptide transportan 10 (tp10) . This involves using the compound to label tp10, allowing researchers to track its movement and interactions within cells.
作用機序
Target of Action
The primary target of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester (also known as 7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester) are proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is a fluorogenic substrate used for analyzing protease activities . It is commonly paired with a dinitrophenyl (DNP) group . The compound selectively reacts with aliphatic amines . When the protease cleaves the peptide bond, the fluorescence of the compound is significantly enhanced, allowing the protease activity to be monitored .
Biochemical Pathways
The compound is widely used for developing FRET peptide substrates . FRET (Fluorescence Resonance Energy Transfer) is a mechanism describing energy transfer between two light-sensitive molecules. The energy transfer can take place if the emission spectrum of the donor molecule overlaps with the absorption spectrum of the acceptor. This technique is often used to study interaction between proteins .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is the generation of a fluorescent signal that can be detected and quantified . This allows researchers to monitor the activity of proteases in real-time, providing valuable insights into the role of these enzymes in various biological processes .
Action Environment
The compound is sensitive to light and should be stored at temperatures below -15 degrees Celsius . These environmental factors can influence the compound’s action, efficacy, and stability. It is also important to note that the compound’s reactivity with aliphatic amines suggests that the presence of these groups in the environment could potentially influence its activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYCKCNAJSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361502 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | |
CAS RN |
359436-89-8 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



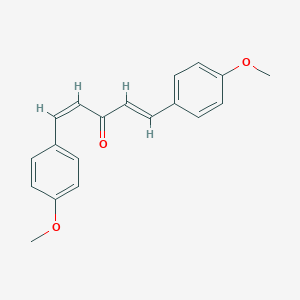
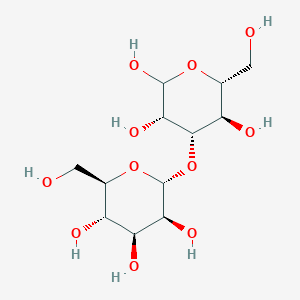
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
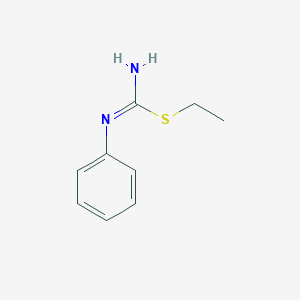

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


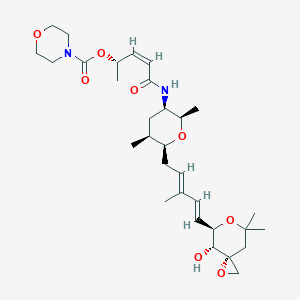

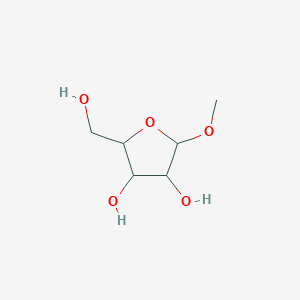
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
